REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][CH2:9]Cl.[CH:11]1([NH:14][C:15](=[O:41])[C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[C:18]([N:23]3[CH:28]=[CH:27][N:26]=[C:25]([NH:29][C:30]([C:33]4[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=4[OH:39])([CH3:32])[CH3:31])[C:24]3=[O:40])[CH:17]=2)[CH2:13][CH2:12]1.[C:42](#[N:44])C>>[CH:11]1([NH:14][C:15](=[O:41])[C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[C:18]([N:23]3[CH:28]=[CH:27][N:26]=[C:25]([NH:29][C:30]([CH3:32])([C:33]4[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=4[O:39][CH2:8][CH2:9][NH:44][CH3:42])[CH3:31])[C:24]3=[O:40])[CH:17]=2)[CH2:13][CH2:12]1 |f:0.1.2|
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
N-cyclopropyl-3-(3-(2-(2-hydroxyphenyl)propan-2-ylamino)-2-oxopyrazin-1(2H)-yl)-4-methylbenzamide
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC(C1=CC(=C(C=C1)C)N1C(C(=NC=C1)NC(C)(C)C1=C(C=CC=C1)O)=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
83 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under nitrogen at 83° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with water
|
Type
|
EXTRACTION
|
Details
|
extracted into dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue (120 mg) was treated with 33% methylamine in ethanol (3 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated within a microwave at 100° C. for 60 minutes
|
Duration
|
60 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by preparative HPLC (Gemini column, 0.1% ammonia:acetonitrile eluent)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(C1=CC(=C(C=C1)C)N1C(C(=NC=C1)NC(C)(C1=C(C=CC=C1)OCCNC)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |